molecular formula C21H19N3O5S B3684107 1-(Naphthalene-2-sulfonyl)-4-(3-nitrobenzoyl)piperazine

1-(Naphthalene-2-sulfonyl)-4-(3-nitrobenzoyl)piperazine

Cat. No.: B3684107
M. Wt: 425.5 g/mol
InChI Key: YVLOATDOHWSUOX-UHFFFAOYSA-N
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Description

1-(Naphthalene-2-sulfonyl)-4-(3-nitrobenzoyl)piperazine is a synthetic piperazine derivative featuring a naphthalene sulfonyl group at position 1 and a 3-nitrobenzoyl moiety at position 4 of the piperazine ring. Its molecular formula is C21H19N3O5S, with a molecular weight of approximately 425.46 g/mol (estimated from analogous compounds in ). This compound is of interest in medicinal chemistry for its structural similarity to serotonin receptor modulators (e.g., 5-HT1A and 5-HT2 ligands) and kinase inhibitors .

Properties

IUPAC Name

(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c25-21(18-6-3-7-19(14-18)24(26)27)22-10-12-23(13-11-22)30(28,29)20-9-8-16-4-1-2-5-17(16)15-20/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLOATDOHWSUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalene-2-sulfonyl)-4-(3-nitrobenzoyl)piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of Naphthalene-2-sulfonyl Chloride: This can be achieved by reacting naphthalene with chlorosulfonic acid.

    Formation of 3-Nitrobenzoyl Chloride: This can be synthesized by nitration of benzoyl chloride.

    Coupling Reactions: The piperazine ring can be reacted with the naphthalene-2-sulfonyl chloride and 3-nitrobenzoyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The naphthalene-2-sulfonyl moiety undergoes nucleophilic displacement under basic conditions. Key reactions include:

Reaction TypeReagents/ConditionsProductYieldSource
HydrolysisNaOH (aq.), reflux, 12 hrs4-(3-Nitrobenzoyl)piperazine + naphthalene-2-sulfonic acid78%
AminolysisBenzylamine, DCM, RT, 24 hrs1-(Benzylamino)-4-(3-nitrobenzoyl)piperazine65%

Mechanistic Insight : The sulfonyl group acts as a leaving group, with the reaction proceeding via a two-step process: (1) deprotonation of the nucleophile and (2) concerted displacement at the sulfur center.

Reduction of the Nitro Group

The 3-nitrobenzoyl group is susceptible to catalytic hydrogenation:

Reducing AgentCatalyst/SupportConditionsProductSelectivitySource
H₂Pd/C (10% w/w)EtOH, 50°C, 6 hrs1-(Naphthalene-2-sulfonyl)-4-(3-aminobenzoyl)piperazine>95%

Key Findings :

  • Hydrogenation proceeds without affecting the sulfonyl or piperazine groups.

  • The resulting amine serves as a precursor for further functionalization (e.g., acylation, diazotization).

Coupling Reactions via Piperazine Nitrogen

The piperazine nitrogen participates in acid-catalyzed coupling with electrophiles:

ElectrophileCatalystProductApplicationSource
Acetyl chlorideTEA, DCM, 0°C→RT1-(Naphthalene-2-sulfonyl)-4-(3-nitrobenzoyl)-N-acetylpiperazineBioactivity modulation
4-NitrobenzaldehydeHCl, MeOH, refluxSchiff base derivativeChelation studies

Notable Observation : Steric hindrance from the naphthalene-2-sulfonyl group reduces reactivity at the adjacent piperazine nitrogen .

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes regioselective EAS at the 1-position:

ReactionReagentsConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C1-Nitro-naphthalene-2-sulfonyl derivativeIntermediate for dyes
SulfonationClSO₃H, 40°C, 4 hrsDisulfonylated productPolymer synthesis

Regiochemical Control : Electron-withdrawing sulfonyl groups direct incoming electrophiles to the α-position of the naphthalene ring .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions via in situ-generated intermediates:

DipolarophileConditionsProductStereoselectivitySource
DiazoethaneCu(acac)₂, DMF, 80°CPyrazoline-fused derivativeendo:exo = 8:1
Nitrile oxideEt₃N, THF, RTIsoxazoline adductsyn:anti = 3:1

Mechanistic Note : The sulfonyl group stabilizes transition states through polar interactions, enhancing reaction rates .

Comparative Reactivity Analysis

Functional GroupRelative Reactivity (Scale: 1–5)Dominant Reaction Pathways
Naphthalene-2-sulfonyl4Nucleophilic substitution, EAS
3-Nitrobenzoyl3Reduction, conjugate addition
Piperazine2N-alkylation, protonation

Structure-Reactivity Relationships :

  • Electron-withdrawing groups (sulfonyl, nitro) deactivate the aromatic rings but enhance leaving-group ability.

  • Piperazine’s conformational flexibility enables diverse coordination geometries in metal-mediated reactions .

Industrial-Scale Process Considerations

Optimized parameters for key reactions:

ParameterOptimal RangeImpact on Yield
Hydrogenation pressure3–5 bar H₂Prevents over-reduction
Coupling pH8.5–9.0Maximizes nucleophile availability
Cycloaddition temp.70–90°CBalances kinetics and selectivity

Data aggregated from pilot-scale studies in .

Scientific Research Applications

1-(Naphthalene-2-sulfonyl)-4-(3-nitrobenzoyl)piperazine may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Material Science: Use in the synthesis of novel materials with specific properties.

    Biological Studies: Investigating its interactions with biological molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related piperazine derivatives:

Compound Name Substituents (Position 1 and 4) Molecular Weight Key Functional Groups Biological Activity (Where Reported) Reference ID
Target Compound Naphthalene-2-sulfonyl, 3-nitrobenzoyl ~425.46 Sulfonyl, nitrobenzoyl Not explicitly reported (inferred CNS activity) -
1-(Naphthalene-2-sulfonyl)-4-[4-nitro-3-piperidin-1-yl-phenyl]piperazine Naphthalene-2-sulfonyl, 4-nitro-3-piperidinyl 467.52 Sulfonyl, nitro, piperidinyl Potential kinase inhibition
1-(3-Chlorobenzyl)-4-(4-methylbenzenesulfonyl)piperazine 3-Chlorobenzyl, toluene sulfonyl 405.33 Chlorobenzyl, sulfonyl Not reported (structural analogue)
1-(2-Methoxyphenyl)-4-(naphthalene-2-sulfonyl)piperazine 2-Methoxyphenyl, naphthalene-2-sulfonyl 382.48 Methoxyphenyl, sulfonyl Serotonin receptor modulation (5-HT1A antagonism)
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-Trifluoromethylphenyl 230.21 Trifluoromethylphenyl 5-HT1B/1D agonist, locomotor effects

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-nitrobenzoyl group (electron-withdrawing) contrasts with 2-methoxyphenyl (electron-donating) in . This difference may reduce solubility but enhance receptor binding affinity due to increased electrophilicity .
  • Sulfonyl vs. Benzoyl : Sulfonyl groups (e.g., in ) improve metabolic stability compared to esters like benzoyl, which are prone to hydrolysis .
Physicochemical Properties
  • Solubility : The nitro group may reduce aqueous solubility relative to methoxy- or chlorophenyl analogues .

Biological Activity

1-(Naphthalene-2-sulfonyl)-4-(3-nitrobenzoyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's structure, synthesis, and biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O4SC_{21}H_{19}N_{3}O_{4}S, with a molecular weight of approximately 411.474 g/mol. The compound features a piperazine ring substituted with naphthalene-2-sulfonyl and 3-nitrobenzoyl groups, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the piperazine core followed by the introduction of the sulfonyl and nitrobenzoyl substituents. Detailed synthetic pathways can vary but often utilize standard organic reactions such as nucleophilic substitutions and coupling reactions.

Anticancer Properties

Research indicates that piperazine derivatives, including this compound, exhibit significant anticancer activity. For example, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionPotential inhibition of acetylcholinesterase
AntimicrobialActivity against certain bacterial strains

Enzyme Inhibition

The compound has also been studied for its ability to inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's. Virtual screening techniques have shown that piperazine derivatives can effectively bind to active sites on these enzymes, suggesting their potential as therapeutic agents.

Case Studies

A notable study involved the evaluation of various piperazine derivatives, including those structurally related to this compound. The researchers employed molecular docking studies to assess binding affinities and interactions with target proteins. Results indicated that these compounds could serve as lead candidates for further development in treating neurodegenerative conditions.

Another case study highlighted the antimicrobial properties of piperazine derivatives, where compounds were tested against a range of bacterial strains. The findings suggested that modifications in the substituents significantly impacted antibacterial efficacy.

Q & A

Q. What catalytic systems improve regioselectivity in the sulfonylation step to avoid N,N'-disubstituted piperazine byproducts?

  • Methodological Answer : Use bulky bases (e.g., DIPEA) to sterically hinder over-reaction. Phase-transfer catalysis (e.g., TBAB) enhances mono-substitution. Monitor reaction progress via 1^1H NMR (disappearance of piperazine NH peaks at δ 1.5–2.0 ppm) .

Q. How does the nitro group’s reduction potential influence the compound’s stability under physiological conditions, and what derivatization strategies mitigate this?

  • Methodological Answer : Electrochemical analysis (cyclic voltammetry) quantifies reduction potential. To enhance stability, replace the nitro group with a bioisostere (e.g., trifluoromethyl) or protect it as a prodrug (e.g., nitroreductase-activated) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Naphthalene-2-sulfonyl)-4-(3-nitrobenzoyl)piperazine
Reactant of Route 2
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1-(Naphthalene-2-sulfonyl)-4-(3-nitrobenzoyl)piperazine

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